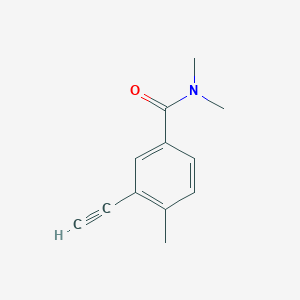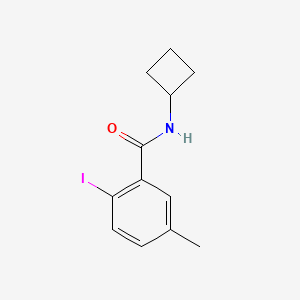
2-Iodo-N-isopropyl-5-methylbenzamide
Übersicht
Beschreibung
2-Iodo-N-isopropyl-5-methylbenzamide is an organic compound that belongs to the class of iodobenzamides It is characterized by the presence of an iodine atom attached to a benzamide structure, with an isopropyl group and a methyl group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N-isopropyl-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 5-methyl-2-nitrobenzoic acid with iodine and a reducing agent to form the iodo derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-N-isopropyl-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature.
Substitution: Typical conditions involve the use of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Iodo-N-isopropyl-5-methylbenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Iodo-N-isopropyl-5-methylbenzamide primarily involves the formation of hypervalent iodine species. These species are highly reactive and can facilitate various oxidation reactions. The iodine atom in the compound acts as a central point for the formation of these species, which then interact with substrates to form the desired products .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-N-isopropyl-5-methoxybenzamide: Similar in structure but with a methoxy group instead of a methyl group.
2-Iodo-N-methylbenzamide: Lacks the isopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
Uniqueness: 2-Iodo-N-isopropyl-5-methylbenzamide is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of the isopropyl group enhances its steric properties, making it a more effective catalyst in certain reactions compared to its analogs .
Eigenschaften
IUPAC Name |
2-iodo-5-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)9-6-8(3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQTGVLSHCNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















